molecular formula C12H20ClNO B12897801 4-Ethynyl-1-methyldecahydroquinolin-4-ol hydrochloride CAS No. 54924-27-5

4-Ethynyl-1-methyldecahydroquinolin-4-ol hydrochloride

Cat. No.: B12897801
CAS No.: 54924-27-5
M. Wt: 229.74 g/mol
InChI Key: GZZBDFGUVLEWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-1-methyldecahydroquinolin-4-ol hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. It is characterized by the presence of an ethynyl group, a methyl group, and a decahydroquinolin-4-ol moiety. This compound has a molecular weight of 229.12334194 daltons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1-methyldecahydroquinolin-4-ol hydrochloride involves multiple steps. One common method involves the Fischer indole synthesis, where optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields the corresponding tricyclic indole, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis process to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-methyldecahydroquinolin-4-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions.

Scientific Research Applications

4-Ethynyl-1-methyldecahydroquinolin-4-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-methyldecahydroquinolin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Ethynyl-1-methyldecahydroquinolin-4-ol hydrochloride include:

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical reactions and applications in various fields of research.

Properties

CAS No.

54924-27-5

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

4-ethynyl-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol;hydrochloride

InChI

InChI=1S/C12H19NO.ClH/c1-3-12(14)8-9-13(2)11-7-5-4-6-10(11)12;/h1,10-11,14H,4-9H2,2H3;1H

InChI Key

GZZBDFGUVLEWHL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C2C1CCCC2)(C#C)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.